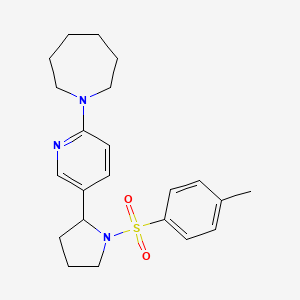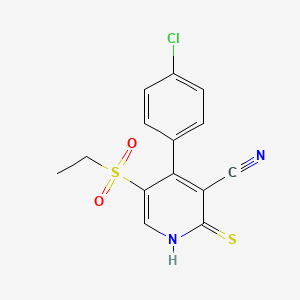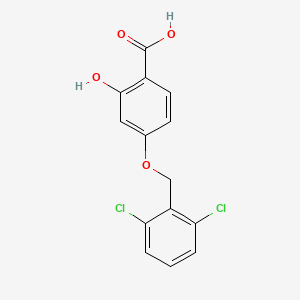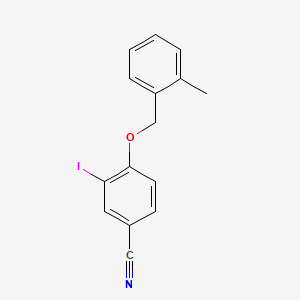
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and an azepane ring. The presence of these rings makes it a unique structure with potential applications in various fields of scientific research. The tosyl group attached to the pyrrolidine ring adds to its chemical reactivity and potential biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane typically involves multi-step organic reactions. One common method involves the reaction of 1-tosylpyrrolidine with a pyridine derivative under specific conditions. The reaction may require the use of catalysts and solvents such as trifluoroacetic acid, L-proline, and pyridine . The final step involves the formation of the azepane ring, which can be achieved through cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a variety of functional groups in place of the tosyl group.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may make it a candidate for studying biological processes and interactions.
Medicine: Its potential biological activity could be explored for the development of new drugs or therapeutic agents.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions
作用机制
The mechanism by which 1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane exerts its effects is not fully understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its unique structure. The presence of the tosyl group and the various rings may allow it to bind to these targets and modulate their activity .
相似化合物的比较
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure and exhibit similar biological activities.
Pyridine Derivatives: Compounds containing the pyridine ring, such as dipyridylpyrrole N-oxide ligands, have similar chemical properties and reactivity.
Uniqueness
1-(5-(1-Tosylpyrrolidin-2-yl)pyridin-2-yl)azepane is unique due to the combination of the pyrrolidine, pyridine, and azepane rings in its structure. This combination provides a distinct set of chemical and biological properties that are not found in simpler compounds.
属性
分子式 |
C22H29N3O2S |
|---|---|
分子量 |
399.6 g/mol |
IUPAC 名称 |
1-[5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-yl]azepane |
InChI |
InChI=1S/C22H29N3O2S/c1-18-8-11-20(12-9-18)28(26,27)25-16-6-7-21(25)19-10-13-22(23-17-19)24-14-4-2-3-5-15-24/h8-13,17,21H,2-7,14-16H2,1H3 |
InChI 键 |
RWGIUUWKZFWEQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CN=C(C=C3)N4CCCCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-((4-Methoxyphenyl)sulfonyl)-3-(4,4,5,5-tetramethyl-1,3-dioxolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13010441.png)



![1-Azaspiro[5.5]undecan-4-amine](/img/structure/B13010467.png)

![6-Methyl-6,7-dihydropyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B13010484.png)
![2-([1,2,3]Triazolo[1,5-a]pyridin-7-yl)propan-2-ol](/img/structure/B13010487.png)



![7-Bromo-4-chloropyrido[2,3-d]pyrimidine](/img/structure/B13010501.png)
![4-Chloro-6-methylthieno[3,2-d]pyrimidin-2-amine](/img/structure/B13010511.png)

